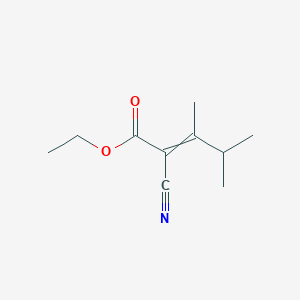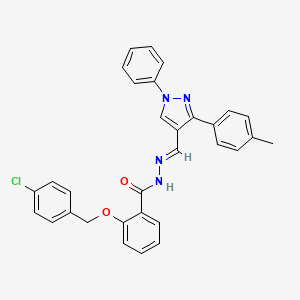
2-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of benzohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the pyrazole moiety: The hydrazone intermediate is then reacted with a pyrazole derivative under suitable conditions to introduce the pyrazole ring.
Attachment of the 4-chlorobenzyl group: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide: is similar to other hydrazide derivatives and pyrazole-containing compounds.
Other Examples: Compounds like 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide and 2-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide share structural similarities.
Uniqueness
Structural Features: The combination of the 4-chlorobenzyl group, pyrazole ring, and hydrazide linkage makes this compound unique.
Functional Properties: Its unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
881664-61-5 |
|---|---|
Fórmula molecular |
C31H25ClN4O2 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H25ClN4O2/c1-22-11-15-24(16-12-22)30-25(20-36(35-30)27-7-3-2-4-8-27)19-33-34-31(37)28-9-5-6-10-29(28)38-21-23-13-17-26(32)18-14-23/h2-20H,21H2,1H3,(H,34,37)/b33-19+ |
Clave InChI |
BSPRRTFOIVGTKG-HNSNBQBZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


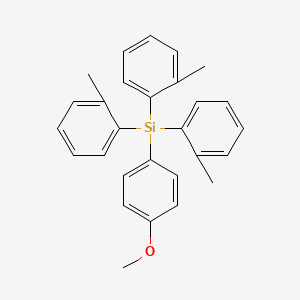

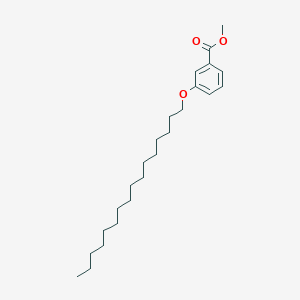

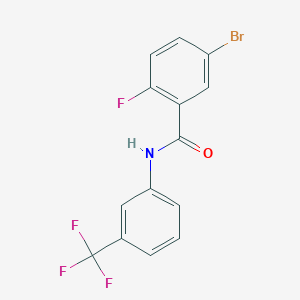
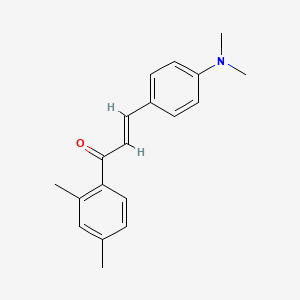

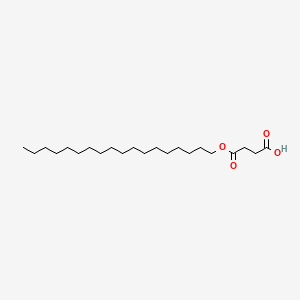
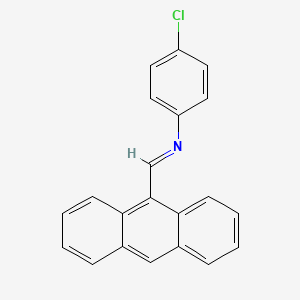
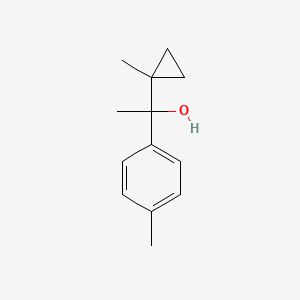
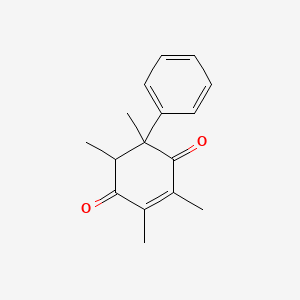
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)

